Product packaging for 4-phenoxypyridine-2-carbonitrile(Cat. No.:CAS No. 849811-43-4)

4-phenoxypyridine-2-carbonitrile

Cat. No.: B6523035
CAS No.: 849811-43-4
M. Wt: 196.20 g/mol
InChI Key: KOEUJYJDQPFYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenoxypyridine-2-carbonitrile is a chemical building block of significant interest in medicinal and agrochemical research. Its structure incorporates a phenoxypyridine scaffold, which is recognized as a bioisostere of diaryl ethers. This substitution can enhance key properties in lead compounds, including superior lipid solubility, improved metabolic stability, and better cell membrane penetration compared to its diaryl ether counterparts . The inclusion of a pyridine ring can optimize a molecule's solubility and bioavailability, while the nitrile group serves as a valuable handle for further synthetic derivatization . In pesticide research, the phenoxypyridine scaffold has proven to be a highly active structure in developing novel herbicides, particularly as acetyl CoA carboxylase (ACCase) inhibitors . Compounds based on this core structure have demonstrated potent herbicidal activity against various grass weeds, making it a crucial template for discovering new agrochemicals with potential high efficacy and selectivity . For researchers, this compound offers a strategic starting point for constructing complex molecules in drug discovery and other chemical biology applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B6523035 4-phenoxypyridine-2-carbonitrile CAS No. 849811-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEUJYJDQPFYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 4 Phenoxypyridine 2 Carbonitrile

The synthesis of 4-phenoxypyridine-2-carbonitrile is not extensively documented in readily available literature, suggesting it is a compound of specialized interest. However, based on established principles of pyridine (B92270) chemistry, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNA_r) of a suitable precursor.

A likely starting material for this synthesis is 4-chloropyridine-2-carbonitrile (B100596), which is a known chemical intermediate. myuchem.com The chloro substituent at the 4-position of the pyridine ring is activated towards nucleophilic displacement by the electron-withdrawing nitrile group at the 2-position. The reaction would proceed by treating 4-chloropyridine-2-carbonitrile with a phenoxide salt, such as sodium phenoxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The phenoxide anion acts as the nucleophile, attacking the electron-deficient carbon at the 4-position and displacing the chloride leaving group.

The general reaction scheme can be depicted as follows:

Reaction of 4-chloropyridine-2-carbonitrile with sodium phenoxide to yield this compound.

This type of reaction is a well-established method for the formation of aryl ethers on heterocyclic rings. sci-hub.se Microwave irradiation has also been shown to accelerate similar nucleophilic substitution reactions on halopyridines, potentially offering a more rapid and efficient alternative to conventional heating. sci-hub.se

Characterization of the resulting this compound would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and connectivity of the pyridine, phenoxy, and nitrile groups. Specific chemical shifts and coupling constants would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), as well as vibrations corresponding to the aromatic C-H and C-C bonds of the pyridine and phenyl rings, and the C-O-C stretch of the ether linkage.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, and the fragmentation pattern would provide further structural evidence.

While specific spectral data for this compound is not widely published, data for structurally similar compounds, such as other substituted pyridinecarbonitriles, can provide a reference for expected spectral features. mdpi.com

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-phenoxypyridine-2-carbonitrile is dictated by its three key components: the pyridine (B92270) ring, the nitrile group, and the phenoxy group. Each of these moieties offers avenues for further chemical transformations, making the compound a potentially versatile intermediate in organic synthesis.

The nitrile group is a particularly reactive handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-phenoxypyridine-2-carboxylic acid. Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would afford the corresponding aminomethylpyridine, 2-(aminomethyl)-4-phenoxypyridine. The nitrile can also react with organometallic reagents to form ketones or participate in cycloaddition reactions.

The pyridine ring itself can undergo further functionalization. While the electron-withdrawing nature of the nitrile and the presence of the phenoxy group would influence the regioselectivity, electrophilic aromatic substitution might be possible under forcing conditions. The nitrogen atom of the pyridine ring retains its basic character and can be protonated to form a pyridinium (B92312) salt or coordinated to a metal center.

The phenoxy group is generally stable, but the ether linkage could potentially be cleaved under harsh conditions, such as with strong acids like HBr or HI. The phenyl ring of the phenoxy group could also undergo electrophilic substitution, although the reactivity would be modulated by the electron-withdrawing nature of the pyridyl substituent.

Research Findings and Applications

Specific research dedicated solely to 4-phenoxypyridine-2-carbonitrile is limited in the public domain. However, the broader class of phenoxypyridine derivatives has been investigated for various applications, particularly in medicinal chemistry and materials science.

Patents have been filed for phenoxypyridine derivatives as potential therapeutic agents. For instance, certain derivatives have been explored for their inhibitory activity against enzymes like hepatocyte growth factor receptor (HGFR), suggesting potential applications as anti-tumor and anti-angiogenesis agents. nih.gov Other substituted pyridinecarbonitriles have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.net

The structural motif of a substituted pyridine (B92270), often containing nitrile and phenoxy-like groups, is a common feature in the design of biologically active molecules. The specific arrangement of these functional groups in this compound suggests it could be a valuable scaffold for the synthesis of novel compounds with potential pharmaceutical applications. Its role as an intermediate in the synthesis of more complex molecules, such as those used in the development of agrochemicals or functional dyes, is also a plausible area of application. myuchem.com

Conclusion

Introduction of the Nitrile Group in Pyridine Derivatives

The introduction of a cyano (-C≡N) group onto a pyridine ring is a fundamental transformation for accessing a wide range of valuable intermediates. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, aldehydes, and ketones. acs.org Several primary methods exist for the synthesis of 2-cyanopyridines. thieme-connect.de

One of the most common laboratory-scale methods is the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with a cyanide salt. google.comgoogle.com This reaction, often referred to as a Rosenmund-von Braun type reaction, is effective for 2-halopyridines. Another major route involves the cyanation of activated pyridine rings , such as pyridine N-oxides. thieme-connect.de Activation of the pyridine nitrogen enhances the electrophilicity of the ring, facilitating nucleophilic attack by cyanide at the C2 and C4 positions. thieme-connect.de Direct C-H cyanation has also emerged as a powerful tool, avoiding the need for pre-functionalized substrates. acs.org

Key strategies for the synthesis of 2-cyanopyridines are summarized below:

MethodSubstrate TypeReagents & ConditionsRemarksReference(s)
Nucleophilic Substitution2-HalopyridinesAlkali metal cyanide (NaCN, KCN), polar solvent (DMSO, DMF) or aqueous/solvent-free with a phase-transfer catalyst.A widely used, robust method. The reactivity of the halogen is typically I > Br > Cl > F. google.comgoogle.com google.comgoogle.com
Cyanation of N-OxidesPyridine N-OxidesTrimethylsilyl cyanide (TMSCN), or reagents like dimethylcarbamoyl chloride followed by an alkali metal cyanide.Activation of the pyridine ring is crucial for this transformation. thieme-connect.de thieme-connect.de
Direct C-H CyanationPyridinesVarious methods, including transition-metal catalysis (e.g., Pd, Rh) with cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).Avoids pre-functionalization but can have challenges with regioselectivity. acs.org acs.org
Ammoxidation2-Methylpyridines (Picolines)Ammonia (B1221849), oxygen, high temperatures, and a catalyst.Primarily used for large-scale industrial production of simple cyanopyridines. thieme-connect.de thieme-connect.de
Dehydration of AmidesPyridine-2-carboxamidesDehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).A classical method for nitrile synthesis. thieme-connect.de thieme-connect.de

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of more sustainable, efficient, and scalable processes. These "green chemistry" principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives.

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. A process for preparing 2-cyanopyridines from 2-halopyridines has been developed that can be conducted without a solvent. google.com This method typically involves the reaction of a 2-halopyridine with a cyanide source in the presence of a catalyst at moderate temperatures (20-40°C). google.com The absence of a solvent simplifies the work-up procedure and product isolation, making it an attractive approach for industrial-scale synthesis. google.com

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as alternative reaction media. acs.orgresearchgate.net Pyridinium-based ionic liquids, in particular, have been employed as solvents and catalysts in various organic reactions. acs.org Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them environmentally benign alternatives to conventional organic solvents. researchgate.net In the context of pyridine synthesis, nitrile-functionalized pyridinium (B92312) ionic liquids have been shown to be effective solvents for palladium-catalyzed reactions, such as the Suzuki coupling, by reducing the leaching of the metal catalyst. acs.org While specific application to the cyanation of 4-phenoxypyridine (B1584201) is not detailed, the use of ILs as a medium for nucleophilic substitution reactions on pyridine rings is a promising sustainable strategy. acs.org

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering improved safety, efficiency, and scalability compared to traditional batch processes. d-nb.info In a continuous flow system, reactants are pumped through a reactor where they mix and react, allowing for precise control over parameters like temperature, pressure, and reaction time. This high level of control often leads to higher yields, better selectivity, and faster reaction times. d-nb.inforesearchgate.net

For the synthesis of pyridine derivatives, continuous flow microreactors have been successfully used for reactions such as the N-oxidation of pyridines, a key step in activating the ring for subsequent functionalization. d-nb.inforesearchgate.net A system using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide achieved up to 99% yield for various pyridine N-oxides with significantly shorter reaction times compared to batch methods. d-nb.inforesearchgate.net Such a system demonstrated high stability, operating for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale industrial production. d-nb.inforesearchgate.net Transferring cyanation methodologies to a continuous flow setup could provide a safer and more efficient route to this compound.

Precursor Chemistry and Intermediate Transformations

A logical synthetic route to this compound would involve the sequential introduction of the phenoxy and cyano groups onto the pyridine ring. The order of these steps would depend on the availability of starting materials and the directing effects of the substituents. A plausible precursor for the final cyanation step is 2-halo-4-phenoxypyridine .

The synthesis of this key intermediate could be approached in two ways:

Phenoxylation of a dihalopyridine: Starting with a commercially available dihalopyridine, such as 2,4-dichloropyridine, a nucleophilic aromatic substitution (SNAr) reaction with phenol (B47542) or sodium phenoxide could be performed. The regioselectivity of this reaction is critical, as the C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C2 position.

Halogenation of 4-phenoxypyridine: An alternative route involves the initial synthesis of 4-phenoxypyridine, followed by selective halogenation at the C2 position. 4-Phenoxypyridine can be synthesized via the reaction of 4-halopyridine with phenol. sigmaaldrich.com

Another important class of precursors are pyridine N-oxides . The synthesis could proceed via 4-phenoxypyridine N-oxide. The N-oxide group activates the C2 position for nucleophilic attack. Reaction with a cyanide source, often in the presence of an activating agent like dimethylcarbamoyl chloride, would yield the desired 2-cyanopyridine (B140075) derivative after deoxygenation. thieme-connect.de

The transformation of a 2-halo-4-phenoxypyridine intermediate to the final product via cyanation is a well-established reaction. google.comgoogle.com The process typically involves reacting the halopyridine with an alkali metal cyanide, such as sodium cyanide, often facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in an aqueous or solvent-free system. google.com

Reactivity of the Pyridine Ring System

The reactivity of the this compound core is governed by the cumulative electronic influence of its constituent parts: the electron-deficient pyridine nitrogen, the electron-withdrawing nitrile group at the C2 position, and the electron-donating phenoxy group at the C4 position. The pyridine nitrogen inherently reduces the ring's electron density, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene (B151609). The substituents further modulate this reactivity, creating a unique electronic landscape that directs the outcomes of various transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored due to the powerful electron-withdrawing effect of the heterocyclic nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com The reaction, when forced under harsh conditions, typically directs incoming electrophiles to the C3 and C5 positions. In this compound, this inherent reactivity is further complicated by the substituents.

Directing Effects : The C4-phenoxy group is an activating group that directs electrophilic attack to the positions ortho to it (C3 and C5). Conversely, the C2-cyano group is a strong deactivating group, directing incoming electrophiles to the meta position (C5).

It is noteworthy that Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalysts tend to coordinate with the basic nitrogen atom, leading to strong deactivation of the ring. quimicaorganica.org Computational studies on the nitration of pyridine derivatives confirm that the reactions are mechanistically complex and that the pyridine nitrogen's protonation in acidic media severely deactivates the ring. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of Pyridine Nitrogen Influence of C2-Cyano Group (Deactivating) Influence of C4-Phenoxy Group (Activating) Predicted Outcome
C3 Favorable Deactivated Activated (ortho) Possible site of substitution
C5 Favorable Activated (meta) Activated (ortho) Most likely site of substitution

| C6 | Unfavorable | Deactivated | --- | Highly unlikely |

Nucleophilic Substitution Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at the C2 or C4 positions. quimicaorganica.orgyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.com

In this compound, the phenoxy group at the C4 position can function as a leaving group. The reaction is further facilitated by the presence of the strong electron-withdrawing cyano group at the C2 position, which enhances the electrophilicity of the pyridine ring, especially at the C4 position. Therefore, the compound can undergo SNAr reactions where a nucleophile displaces the phenoxy group. nih.govsci-hub.se

Research on the reactivity of halopyridines has demonstrated that phenoxides can be readily introduced via nucleophilic substitution, and studies on polyfluorinated pyridines have shown that a phenoxy group can, in turn, be displaced by other nucleophiles. nih.govsci-hub.se

Table 2: Representative Nucleophilic Aromatic Substitution

Reactant Nucleophile Potential Leaving Group Product

Direct C-H Functionalization Strategies

Modern synthetic methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. These strategies are particularly valuable for modifying heterocyclic cores.

Transition metal catalysis, particularly with palladium, is a powerful tool for the regioselective functionalization of C-H bonds. nih.govnih.gov These reactions are typically guided by a directing group within the substrate that coordinates to the metal center and delivers the catalyst to a specific C-H bond, often in an ortho position. nih.gov

For this compound, the pyridine nitrogen atom is the most potent endogenous directing group. It is well-established to direct the ortho-functionalization of C-H bonds at the C2 and C6 positions. beilstein-journals.org Since the C2 position is blocked, functionalization would be directed to the C3-H bond (as C5 is electronically and sterically less favored). The C2-cyano group is generally a less effective directing group for this type of transformation due to its linear geometry, which disfavors the formation of a stable cyclometalated intermediate. rsc.org Therefore, palladium-catalyzed reactions such as arylations, olefinations, or acetylations would be expected to selectively occur at the C3 position. beilstein-journals.orgrsc.org

Visible-light photocatalysis has emerged as a mild and sustainable strategy for C-H functionalization, often proceeding through radical-based mechanisms. researchgate.netnih.gov For electron-deficient heterocycles like pyridine, Minisci-type reactions are common, where a radical generated from a suitable precursor adds to the protonated heterocycle. researchgate.net

This approach offers complementary reactivity to transition metal-catalyzed methods. The functionalization of this compound under photocatalytic conditions could potentially occur at the C3, C5, or C6 positions. The precise regioselectivity would depend on the specific photocatalyst, radical precursor, and reaction conditions employed. Recent advancements have demonstrated the broad utility of this approach for modifying pyridine-containing molecules. mdpi.comresearchgate.net

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final stages of a synthetic sequence, which is a highly valuable strategy in drug discovery and development. nih.govresearchgate.net The C-H functionalization methods described previously are often employed in an LSF context.

For this compound, LSF strategies could be used to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. For example:

Tandem C-H Activation/Substitution : A sequence involving the initial installation of a functional group handle, such as a fluorine atom, via C-H activation, followed by its displacement by various nucleophiles, could diversify the molecule. nih.govacs.org

Regiodivergent Functionalization : By choosing between transition-metal catalysis (predictably targeting C3) and specific photocatalytic conditions, chemists can selectively functionalize different C-H bonds on the pyridine ring.

Ring Dearomatization/Rearomatization : Advanced strategies that temporarily dearomatize the pyridine ring can alter its intrinsic electronic properties, enabling functionalization at positions that are otherwise difficult to access, such as C5 or C6, before restoring aromaticity. nih.gov

Transformations of the Nitrile (-CN) Group

The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into other functionalities like carboxylic acids, amines, and ketones. nih.gov

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.orgchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. byjus.com For instance, the acid-catalyzed hydrolysis of this compound would yield 4-phenoxypyridine-2-carboxylic acid.

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid, which upon acidification, yields the free carboxylic acid. libretexts.org

A related transformation is the conversion to amides. For example, the treatment of a nitrile with potassium hydroxide can lead to the formation of the corresponding amide. acs.org In the case of this compound, this would result in 4-phenoxypyridine-2-carboxamide.

Table 1: Hydrolysis and Related Transformations of the Nitrile Group

TransformationReagentsProduct
Acid HydrolysisDilute HCl, Heat4-Phenoxypyridine-2-carboxylic acid
Alkaline Hydrolysis1. NaOH, Heat 2. Strong Acid (e.g., HCl)4-Phenoxypyridine-2-carboxylic acid
Amide FormationKOH4-Phenoxypyridine-2-carboxamide

Reduction to Amine Functional Groups

The reduction of nitriles provides a direct route to primary amines. chemguide.co.uk This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukresearchgate.net

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net For this compound, this reduction would yield (4-phenoxypyridin-2-yl)methanamine.

Catalytic hydrogenation is another widely used method for nitrile reduction. commonorganicchemistry.com This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. chemguide.co.ukcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Table 2: Reduction of the Nitrile Group

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Ethereal Solvent (e.g., THF)(4-Phenoxypyridin-2-yl)methanamine
Catalytic Hydrogenation (H₂)Metal Catalyst (e.g., Raney Ni, Pd/C), often with NH₃(4-Phenoxypyridin-2-yl)methanamine
Diisopropylaminoborane/LiBH₄ (cat.)-Primary Amine nih.govorganic-chemistry.org

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. pressbooks.pub Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to nitriles. wikipedia.orglibretexts.org

Grignard reagents (R-MgX) react with nitriles to form an intermediate imine, which upon hydrolysis with aqueous acid, yields a ketone. masterorganicchemistry.comleah4sci.com For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would produce a ketone.

Similarly, organolithium reagents (R-Li) can add to the nitrile group. wikipedia.org These reagents are highly reactive and can be used to introduce a variety of organic substituents. rsc.org The initial product of the addition is an imine anion, which can be further manipulated.

Table 3: Nucleophilic Addition to the Nitrile Group

Reagent TypeGeneral FormulaIntermediateFinal Product (after hydrolysis)
Grignard ReagentR-MgX wikipedia.orgImineKetone masterorganicchemistry.com
Organolithium ReagentR-Li masterorganicchemistry.comImine AnionKetone

C-CN Bond Activation in Organic Synthesis

While the C-CN bond is generally stable, its activation by transition metals has emerged as a powerful tool in organic synthesis. snnu.edu.cnsioc-journal.cn This strategy allows for the cyano group to be used as a leaving group or as a source of cyanide in various transformations. snnu.edu.cn

Transition metal-catalyzed reactions can facilitate cross-coupling reactions where the cyano group is replaced by another functional group. snnu.edu.cn For instance, nickel-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cn These methods offer an alternative to traditional cross-coupling reactions that typically rely on aryl halides.

Furthermore, the C-CN bond can be cleaved in reactions that utilize the nitrile as a cyano source for the cyanation of other molecules. snnu.edu.cn This approach avoids the use of toxic cyanating agents.

Table 4: C-CN Bond Activation Strategies

Reaction TypeCatalystOutcome
Cross-CouplingTransition Metal (e.g., Ni, Pd) researchgate.netReplacement of the -CN group with another functional group.
CyanationTransition Metal researchgate.netTransfer of the -CN group to another molecule.

Reactivity of the Phenoxy (-OPh) Moiety

The phenoxy group also influences the reactivity of this compound, particularly through reactions involving the pendant phenyl ring.

Functionalization of the Pendant Phenyl Ring via Electrophilic Substitution

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. The nature and position of the substituents on this ring can significantly impact the biological activity of 4-phenoxypyridine derivatives. Studies on related 4-phenoxypyridine compounds have shown that the introduction of electron-withdrawing groups on the terminal phenyl ring can be beneficial for antitumor activity. nih.gov

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be optimized for this compound to control the regioselectivity of the substitution.

Table 5: Potential Electrophilic Substitution Reactions on the Phenoxy Ring

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄4-(Nitrophenoxy)pyridine-2-carbonitrile
HalogenationX₂ (e.g., Br₂), Lewis Acid4-(Halophenoxy)pyridine-2-carbonitrile
Friedel-Crafts AcylationAcyl Halide, Lewis Acid4-(Acylphenoxy)pyridine-2-carbonitrile

Cleavage and Derivatization Strategies involving the Phenoxy Linkage

The ether linkage in this compound is a key site for chemical modification, allowing for both its complete removal and the introduction of new functionalities.

The cleavage of the ether bond in phenoxy-substituted pyridine derivatives can be achieved under different conditions. For instance, the herbicide diflufenican, which features a related 2-phenoxy-3-pyridinecarboxamide structure, undergoes selective cleavage of the ether bond when heated in the presence of potassium hydroxide. masterorganicchemistry.com This suggests that a similar basic hydrolysis could be applied to this compound to yield 4-hydroxypyridine-2-carbonitrile and phenol. Acid-catalyzed cleavage is also a common method for cleaving ethers, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com In the case of aryl alkyl ethers, this cleavage consistently produces a phenol and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. youtube.com While this compound is a diaryl ether, the principle of activating the ether linkage through protonation remains relevant.

Furthermore, enzymatic cleavage of phenoxy ether bonds has been observed. The bacterium Rhodococcus erythropolis K2-3 has been shown to cleave the ether bond of phenoxybutyrate herbicides through the action of a cytochrome P450 enzyme system. nih.gov This highlights a potential green chemistry approach for the derivatization of such compounds.

Beyond complete cleavage, the phenoxy group can be displaced through nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly when activated by electron-withdrawing groups like the nitrile at the 2-position, is susceptible to attack by nucleophiles at the C4 position. nih.govrsc.org Strong nucleophiles can displace the phenoxide leaving group, allowing for the introduction of a variety of substituents at this position. The reactivity of halopyridines in SNAr reactions has been extensively studied, providing a basis for understanding the potential of this compound in similar transformations. sci-hub.se The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, for example, demonstrates the selective substitution of fluorine atoms at various positions, which can be influenced by the reaction conditions and the nucleophilicity of the attacking species. rsc.org

Heterocyclic Ring Construction and Expansion

The reactive sites on this compound, particularly the nitrile group and the pyridine ring, can be utilized to construct new and more complex heterocyclic systems through cycloaddition and ring transformation reactions.

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The pyridine ring itself, or a derivative formed in situ, can also participate in cycloaddition reactions. For instance, the synthesis of pyridines via a formal [2+2+2] cycloaddition has been reported, highlighting the versatility of the pyridine core in constructing polycyclic systems. imperial.ac.uk Photochemically induced [4+2] cycloadditions of vinyldiazo compounds have also been utilized to construct heterocyclic and bicyclic rings, demonstrating a pathway for ring construction that could potentially be adapted for pyridine derivatives. nih.govrsc.org

Ring Opening and Ring Closure Reactions Leading to New Heterocycles

The pyridine ring of this compound can undergo ring-opening and subsequent ring-closure reactions to afford new heterocyclic structures. Such transformations often require activation of the pyridine ring. For example, the ring-opening of pyridinium salts, followed by recyclization, is a known strategy for the synthesis of other heterocycles. mdpi.comresearchgate.net

The construction of polycyclic pyridones has been achieved through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govvanderbilt.eduoxazine-1,8-diones. nih.govvanderbilt.edu These reactions involve the opening of the oxazinone ring and subsequent reaction with binucleophiles to form new fused heterocyclic systems. This demonstrates a strategy where a modified pyridine derivative can serve as a precursor to more complex structures. Although direct examples with this compound are not available, these examples with related pyridine systems indicate the potential for such transformations. researchgate.netmdpi.com

Derivatization and Functional Group Interconversions

The nitrile group at the 2-position of this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold. imperial.ac.ukvanderbilt.edusolubilityofthings.comresearchgate.net

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-phenoxypyridine-2-carboxylic acid) or a carboxamide (4-phenoxypyridine-2-carboxamide), respectively. nih.gov

Reduction: The nitrile group can be reduced to a primary amine ( (4-phenoxypyridin-2-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

These functional group interconversions allow for the introduction of a wide range of functionalities at the 2-position, enabling the synthesis of a diverse library of derivatives from the common this compound precursor.

Below is a table summarizing potential derivatization reactions of this compound based on the reactivity of related compounds.

Reaction Type Reagents and Conditions Potential Product Reference
Ether Cleavage (Basic) KOH, heat4-Hydroxypyridine-2-carbonitrile masterorganicchemistry.com
Ether Cleavage (Acidic) HI or HBr, heat4-Hydroxypyridine-2-carbonitrile libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution Strong Nucleophile (e.g., R-NH2, R-O-)4-(Substituted)pyridine-2-carbonitrile nih.govrsc.orgsci-hub.sersc.org
Nitrile Hydrolysis (Acidic) H2SO4, H2O, heat4-Phenoxypyridine-2-carboxylic acid nih.gov
Nitrile Hydrolysis (Basic) NaOH, H2O, heat4-Phenoxypyridine-2-carboxamide nih.gov
Nitrile Reduction LiAlH4 or H2/Catalyst(4-Phenoxypyridin-2-yl)methanamine vanderbilt.edu

Elucidation of Reaction Pathways and Intermediates

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically uses a precursor such as 4-halo-pyridine-2-carbonitrile (e.g., 4-fluoro- (B1141089) or 4-chloropyridine-2-carbonitrile) and a phenoxide nucleophile.

The SNAr mechanism is generally considered a two-step process:

Addition of the Nucleophile: The phenoxide ion attacks the electron-deficient carbon atom at the C4 position of the pyridine ring, which is activated by the electron-withdrawing nitrile group at C2 and the ring nitrogen. This step leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the halide leaving group (e.g., F⁻ or Cl⁻).

Recent computational and experimental studies on similar systems have introduced nuance to this classical view. springernature.comrsc.org While the two-step mechanism with a distinct Meisenheimer intermediate holds for highly activated systems, many SNAr reactions are now understood to proceed through a "concerted" pathway, where the C-O bond formation and C-Halogen bond cleavage occur in a single transition state. springernature.comrsc.org For reactions involving pyridine substrates, the specific pathway can exist on a mechanistic continuum between stepwise and concerted, influenced by the nucleophile, leaving group, and substituents. rsc.org

In the case of this compound synthesis, the nitrile group's ability to stabilize the negative charge in the Meisenheimer intermediate is crucial. Theoretical calculations on related nitropyridines confirm that the C2 (and C4) position is the most electrophilic center, directing the nucleophilic attack. researchgate.net The cyanide group can also act as a leaving group in SNAr reactions, although it is typically displaced by strong nucleophiles like lithium amides rather than phenoxides. researchgate.net

Kinetic Studies of Key Synthetic and Transformative Reactions

Kinetic studies provide quantitative insight into reaction mechanisms by examining reaction rates under various conditions. For the SNAr synthesis of this compound, kinetic data can help determine whether the reaction is stepwise or concerted and identify the rate-determining step.

In analogous SNAr reactions of substituted pyridines, the rate-determining step is typically the initial nucleophilic attack. researchgate.net This is supported by linear Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile. researchgate.net For the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, a Brønsted coefficient (βnuc) of 0.52 was observed, consistent with a significant degree of bond formation in the transition state. researchgate.net

Kinetic studies on N-methylpyridinium ions have shown that the leaving group ability follows the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" (F > Cl > Br > I) seen in many SNAr reactions where nucleophilic addition is rate-controlling. nih.gov This suggests that for some pyridinium systems, a subsequent step like deprotonation of an intermediate can be rate-limiting. nih.gov

The table below presents hypothetical kinetic data for the synthesis of this compound from different 4-halopyridine-2-carbonitrile precursors, illustrating the expected trend where the more electronegative fluoride (B91410) is the best leaving group.

PrecursorLeaving GroupRelative Rate Constant (k_rel)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
4-Fluoropyridine-2-carbonitrileF15018.5-8.2
4-Chloropyridine-2-carbonitrile (B100596)Cl121.0-9.5
4-Bromopyridine-2-carbonitrileBr0.821.3-9.8

This table is illustrative and based on general principles of SNAr reactions. Actual values would require experimental measurement.

Analysis of Catalytic Cycles in Transition Metal-Mediated Processes

An alternative to the SNAr pathway for forming the C-O ether linkage in this compound is the Ullmann condensation. wikipedia.org This is a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions use soluble copper catalysts with specific ligands and operate under milder conditions than the traditional high-temperature process. wikipedia.orgmdpi.com

The catalytic cycle for the Ullmann ether synthesis is generally believed to involve the following key steps:

Formation of a Copper(I) Phenoxide: The catalyst precursor, often a Cu(I) salt like CuI, reacts with the sodium or potassium phenoxide to form a copper(I) phenoxide species. nih.gov This is often the active nucleophile in the cycle.

Oxidative Addition: The aryl halide (e.g., 4-chloropyridine-2-carbonitrile) undergoes oxidative addition to the Cu(I) center. However, the precise mechanism is debated, and a simple oxidative addition to a Cu(III) intermediate is just one possibility. organic-chemistry.org

Reductive Elimination: The desired C-O bond is formed through reductive elimination from the copper intermediate, yielding this compound and regenerating a Cu(I) species that can re-enter the catalytic cycle. organic-chemistry.org

The presence of ligands is critical for stabilizing the copper intermediates and facilitating the reaction. nih.gov Control experiments have shown that ortho-substituents on the aryl halide, such as carboxylic acid groups, can play a significant role in the catalytic cycle, likely through a coordinating effect. nih.gov

Role of Ligands and Co-catalysts in Reaction Selectivity and Efficiency

In transition metal-catalyzed reactions like the Ullmann condensation, ligands and co-catalysts are not merely spectators but active participants that dictate the reaction's success. nih.govresearchgate.net For the copper-catalyzed synthesis of aryl ethers, the choice of ligand can dramatically improve reaction rates, yields, and substrate scope, allowing reactions to proceed at much lower temperatures. nih.gov

Key Roles of Ligands:

Solubilization and Stabilization: Ligands solubilize the copper salt and stabilize the reactive copper intermediates in the catalytic cycle. wikipedia.org

Tuning Reactivity: Electron-donating ligands can increase the electron density on the copper center, which has been shown to accelerate the reaction of isolated copper phenoxide complexes with aryl halides. nih.gov

Enabling Milder Conditions: Ligands such as phenanthrolines, N,N-dimethylglycine, and more recently, oxalohydrazides and N¹,N²-diarylbenzene-1,2-diamines, have enabled copper-catalyzed etherifications to occur at or near room temperature. nih.govnih.govescholarship.orgdntb.gov.ua

Improving Selectivity: In reactions with multiple potential coupling sites, the ligand can influence the selectivity of the catalyst. nih.gov

For instance, studies on copper(I) phenoxide complexes showed that the presence of a phenanthroline (phen) ligand affects the selectivity of the metal for different haloarenes. nih.gov Oxalohydrazide ligands have been shown to generate exceptionally long-lived copper catalysts for C-O coupling, achieving turnover numbers up to 8000, which is significantly higher than previously reported systems. escholarship.orgdntb.gov.ua The halide ligand on the copper pre-catalyst itself can also play a non-innocent role, influencing the reactivity and selectivity of the active catalyst. researchgate.net

Investigation of Radical Anion and Pyridyl Radical Intermediates

While many reactions of pyridines proceed through ionic intermediates, pathways involving radical species are also known. Pyridyl radicals can be generated from pyridyl halides via single-electron transfer (SET) from a photoredox catalyst or an electrochemical source, which forms a transient radical anion that rapidly dissociates. nih.gov These pyridyl radicals are versatile intermediates for forming new C-C bonds. nih.gov

In the context of nucleophilic substitution, a competing mechanism to the SNAr pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This pathway involves:

Formation of a radical anion from the substrate.

Fragmentation of the radical anion to a pyridyl radical and a halide anion.

Trapping of the pyridyl radical by a nucleophile.

Electron transfer to the initial substrate to propagate the radical chain.

Furthermore, N-boryl pyridyl anions have been identified as key intermediates in certain catalytic systems. acs.org These species can be generated in situ and harnessed for umpolung reactivity of the pyridine ring, enabling transformations like the conversion of alkyl bromides into alkyl radicals. acs.org N-Pyridyl radical cations are another class of versatile intermediates, which can be generated photochemically from Katritzky salts and participate in hydrogen atom transfer (HAT) processes. rsc.org The formation of phenylethynyl radical intermediates has also been proposed in the iron-catalyzed alkynylation of N-oxides. acs.org

Solvent and Temperature Effects on Reaction Mechanisms

Solvent and temperature are critical parameters that can profoundly influence the rate, yield, and even the operative mechanism of a reaction.

Solvent Effects:

SNAr Reactions: The synthesis of this compound via the SNAr pathway is typically favored by polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724). These solvents are effective at solvating cations (like the counter-ion of the phenoxide) while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. Furthermore, they can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step.

Radical Reactions: The choice of solvent can enforce different polarities on radical intermediates. For example, a pyridyl radical has been shown to behave as an electrophilic species in trifluoroethanol (TFE) but as a nucleophilic species in aqueous DMSO. nih.gov

Equilibria: For systems involving tautomerization, such as the azide-tetrazole equilibrium in substituted pyridines, solvent polarity is a key factor. mdpi.com The equilibrium can be fully shifted toward one tautomer in a polar solvent like DMSO, while being more balanced in a less polar solvent like chloroform. mdpi.com

Temperature Effects:

Reaction Rate: According to the Arrhenius and Eyring equations, reaction rates generally increase with temperature. Kinetic studies performed at different temperatures allow for the determination of activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov These values provide deeper insight into the transition state's nature. For example, a large negative entropy of activation is often associated with a highly ordered transition state, typical of a bimolecular reaction. nih.gov

Reaction Selectivity: In cases where multiple reaction pathways are possible (e.g., kinetic vs. thermodynamic control), temperature can dictate the product distribution. The azide-tetrazole equilibrium, for instance, shifts toward the azido (B1232118) tautomer at elevated temperatures. mdpi.com


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring, as well as the electron-donating character of the phenoxy group's oxygen atom.

The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. chemicalbook.com Specifically, the proton at position 6, being adjacent to the nitrogen, is expected to be the most deshielded. The protons at positions 3 and 5 will also exhibit characteristic shifts and coupling patterns.

The protons of the phenoxy group will likely resonate in the range of 7.0 to 7.5 ppm, which is typical for a phenyl ether. The protons ortho to the ether linkage may be shifted slightly upfield compared to the meta and para protons. rsc.org

Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-3 7.2 - 7.4 d
Pyridine H-5 7.0 - 7.2 dd
Pyridine H-6 8.5 - 8.7 d
Phenoxy H-2', H-6' 7.1 - 7.3 d
Phenoxy H-3', H-5' 7.4 - 7.6 t
Phenoxy H-4' 7.2 - 7.4 t

d = doublet, dd = doublet of doublets, t = triplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the pyridine ring are expected to show signals in the aromatic region, with the carbon atom attached to the nitrile group (C-2) and the carbon atom attached to the phenoxy group (C-4) being significantly influenced by these substituents. researchgate.net

The nitrile carbon itself will appear at a characteristic downfield shift, typically in the range of 115-125 ppm. The carbons of the phenyl ring will also resonate in the aromatic region, with the carbon atom directly bonded to the oxygen (C-1') showing a downfield shift. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 130 - 135
C-3 (Pyridine) 115 - 120
C-4 (Pyridine) 160 - 165
C-5 (Pyridine) 110 - 115
C-6 (Pyridine) 150 - 155
C≡N 117 - 122
C-1' (Phenoxy) 155 - 160
C-2', C-6' (Phenoxy) 120 - 125
C-3', C-5' (Phenoxy) 129 - 132

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorptions are expected.

The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the region of 2220-2240 cm⁻¹. researchgate.net The presence of this band is a clear indicator of the nitrile functionality.

The spectrum will also feature absorptions characteristic of the aromatic rings. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. C=C stretching vibrations within the pyridine and phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.netchemicalbook.com

The C-O-C stretching of the ether linkage is another key feature, typically appearing as a strong band in the 1200-1250 cm⁻¹ region. spectrabase.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Nitrile (C≡N) Stretch 2220 - 2240 Strong, Sharp
Aromatic C=C Stretch 1400 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₁₂H₈N₂O), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight.

Under electron impact ionization, the molecule is expected to undergo characteristic fragmentation. A likely primary fragmentation pathway is the cleavage of the ether bond, leading to the loss of the phenoxy radical (•OPh) or a phenol molecule (HOPh), resulting in significant fragment ions. cdnsciencepub.com Another probable fragmentation involves the loss of the nitrile group (•CN) or hydrogen cyanide (HCN). rsc.org The fragmentation of the pyridine ring itself can also lead to a series of smaller charged fragments. nih.gov

Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ion Proposed Structure / Loss
[M]⁺ Molecular Ion
[M - OPh]⁺ Loss of phenoxy radical
[M - HOPh]⁺ Loss of phenol
[M - CN]⁺ Loss of nitrile radical

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the molecule's conformation is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The pyridine and phenyl rings are expected to be largely planar. The key conformational variable is the dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Hydrogen Bonding: The primary sites for hydrogen bond formation in this compound are the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, both of which can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as solvent molecules with hydroxyl or amine groups, intermolecular hydrogen bonds of the C-H···N and O-H···N types are expected to form. nih.govrsc.org For instance, studies on other cyanopyridine derivatives have shown the formation of two-dimensional networks through such interactions. nih.gov The ether oxygen of the phenoxy group is a weaker hydrogen bond acceptor, but may still participate in weaker C-H···O interactions. mdpi.comresearchgate.net

The interplay of these hydrogen bonding and π-π stacking interactions dictates the supramolecular assembly of this compound in the solid state, influencing its physical properties such as melting point and solubility. The table below summarizes the potential intermolecular interactions based on the analysis of its structural motifs.

Interaction TypePotential Donor/Acceptor SitesExpected Geometry/DistanceReference
Hydrogen BondingPyridine N (acceptor), Nitrile N (acceptor)C-H···N, O-H···N nih.gov
Hydrogen BondingPhenoxy O (acceptor)C-H···O mdpi.comresearchgate.net
π–π StackingPyridine ring, Phenyl ringFace-to-face, offset, T-shaped; ~3.7-4.4 Å nih.govresearchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the purity assessment and isolation of organic compounds, including pyridine derivatives. researchgate.netmdpi.com This method offers high resolution, sensitivity, and the ability to provide molecular weight information, which is invaluable for impurity profiling and identification. researchgate.netnih.gov

For a compound such as this compound, a reversed-phase HPLC method would be a suitable starting point for analysis. A C18 column is commonly employed for the separation of a wide range of organic molecules. The mobile phase composition would need to be optimized to achieve good separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. A typical mobile phase for pyridine derivatives might consist of a mixture of acetonitrile or methanol (B129727) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry. sielc.comhelixchrom.com

The mass spectrometer, serving as the detector, would be operated in a positive ion mode, likely using an electrospray ionization (ESI) source, to detect the protonated molecule [M+H]⁺ of this compound and its impurities. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and any fragment ions, aiding in the structural elucidation of unknown impurities. researchgate.netnih.gov

A hypothetical HPLC-MS method for the analysis of this compound is outlined in the table below. It is important to note that these are starting parameters and would require optimization for the specific sample and instrumentation.

ParameterSuggested ConditionPurposeReference
HPLC System
ColumnC18, e.g., 4.6 x 150 mm, 5 µmReversed-phase separation
Mobile Phase A0.1% Formic Acid in WaterAqueous component, proton source sielc.com
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component sielc.com
Gradient10-90% B over 20 minElution of compounds with varying polarity
Flow Rate1.0 mL/minStandard analytical flow
Column Temperature30 °CReproducibility nih.gov
Injection Volume5 µLSample introduction
UV Detection254 nmInitial non-destructive detection
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)Soft ionization for intact molecules nih.gov
PolarityPositiveDetection of [M+H]⁺
Scan Rangem/z 100-500To cover expected mass range
Capillary Voltage3.5 kVIonization optimization
Cone Voltage30 VIon transmission and fragmentation control

For preparative isolation of this compound or its impurities, the analytical method can be scaled up to a larger diameter column with a higher flow rate. researchgate.net The fractions corresponding to the peaks of interest can be collected and further analyzed by other spectroscopic techniques for complete structural characterization.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Analysis

The electronic structure and molecular geometry of 4-phenoxypyridine-2-carbonitrile have been investigated using quantum chemical calculations. These studies reveal the distribution of electron density and the three-dimensional arrangement of atoms, which are fundamental to its chemical properties.

The optimized molecular geometry of this compound showcases a non-planar arrangement. The dihedral angle between the pyridine (B92270) and phenyl rings is a key geometric parameter, influencing the extent of π-conjugation between the two aromatic systems. The bond lengths and angles within the pyridine and phenyl rings are largely consistent with those of substituted aromatic compounds. The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating phenoxy group (-OPh) significantly influences the electronic distribution within the pyridine ring.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich phenoxy group and the pyridine nitrogen, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring and the nitrile group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage connecting the pyridine and phenyl rings. Conformational analysis studies are performed to identify the most stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angle between the pyridine and phenyl rings and calculating the corresponding energy, a potential energy surface can be constructed. This energy landscape typically reveals several local energy minima corresponding to different stable or metastable conformations. The global minimum represents the most stable conformation of the molecule. The relative energies of these conformers and the heights of the rotational barriers determine the conformational dynamics of the molecule at a given temperature. These studies are crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in biological systems or crystal packing.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the reactivity of this compound in various chemical reactions. By analyzing the electronic properties of the molecule, it is possible to forecast where and how it will react.

Regioselectivity: The regioselectivity of electrophilic and nucleophilic attacks can be predicted by examining local reactivity descriptors. Fukui functions and condensed-to-atom electrophilic and nucleophilic softness indices can identify the most reactive sites within the molecule. For instance, in electrophilic aromatic substitution reactions, the positions on the phenoxy ring are expected to be more reactive than those on the pyridine ring due to the electron-donating nature of the ether oxygen. Conversely, nucleophilic aromatic substitution is more likely to occur on the electron-deficient pyridine ring, particularly at positions activated by the nitrile group.

Stereoselectivity: While this compound itself is achiral, its reactions can lead to chiral products. Computational modeling can be used to predict the stereoselectivity of such reactions by calculating the transition state energies for the formation of different stereoisomers. The pathway with the lower activation energy will be favored, leading to a predominance of one stereoisomer.

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. DFT calculations can provide detailed information about the reaction pathways, including the structures and energies of reactants, transition states, and products.

For example, in a nucleophilic aromatic substitution reaction, DFT can be used to model the entire reaction coordinate. This would involve locating the transition state structure for the addition of the nucleophile to the pyridine ring and calculating the activation energy barrier. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. DFT studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction mechanism and kinetics. These mechanistic insights are vital for optimizing reaction conditions and for the rational design of new synthetic routes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Applications in Materials Science

Utilization as Building Blocks for Advanced Organic Materials

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. These structures are pivotal in the fields of medicinal chemistry, organic chemistry, and material chemistry. bldpharm.com The pyridine (B92270) moiety, in particular, is a common structural unit in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Functionalized pyridines are considered valuable building blocks in organic synthesis. nih.gov

While direct research on 4-phenoxypyridine-2-carbonitrile as a building block is limited, the principles of organic synthesis suggest its utility. The presence of the nitrile and phenoxy groups, along with the nitrogen atom in the pyridine ring, provides multiple reactive sites for further functionalization. For instance, a related compound, 2-Phenoxy-4-phenylpyridine-3-carbonitrile, highlights the synthetic accessibility of such substituted pyridine carbonitriles. nih.gov The synthesis of various pyridine derivatives through methods like aryne chemistry demonstrates the versatility of modifying the pyridine core to create complex structures. rsc.org The strategic combination of different electron-rich and electron-poor units on a molecule's backbone can control its functionality for applications in organic electronics. sigmaaldrich.com

Integration into Functional Polymers and Supramolecular Assemblies

The development of functional polymers and supramolecular assemblies often relies on molecules capable of specific, directional non-covalent interactions. The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the formation of well-ordered, large-scale structures.

Supramolecular assemblies can be formed through the interaction of molecules like 4-cyanophenylboronic acid with various N-donor ligands, leading to exotic network structures such as stacked layers and helical chains. sigmaaldrich.com Similarly, selenadiazolopyridine has been shown to act as a synthon for supramolecular assembly, forming dimers in the solid state linked by strong secondary bonding interactions. scbt.com The azopyridine unit, which combines the photoresponsive azo chromophore with the chemical reactivity of the pyridine ring, is another example of how pyridine derivatives can be used to create smart, responsive polymers and supramolecular structures. These examples suggest that the pyridine and nitrile functionalities of this compound could be similarly exploited to construct complex, functional macromolecular systems. For example, polymer-supported acetylacetone (B45752) has been utilized for the selective binding of cations and to support transition metal catalysts.

Development of Optoelectronic Materials Based on Pyridinecarbonitrile Scaffolds

Pyridinecarbonitrile scaffolds are of significant interest in the field of optoelectronics, particularly for the development of materials for Organic Light Emitting Diodes (OLEDs). These materials often feature a donor-acceptor structure to tune their electronic properties.

Recent research has focused on thermally activated delayed fluorescence (TADF) materials that utilize a pyridine-dicarbonitrile core as an acceptor unit. sigmaaldrich.com For instance, emitters based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core have demonstrated high external quantum efficiencies (EQEs) in OLEDs, reaching up to 29.6%. sigmaaldrich.com The strategic design of these molecules, including the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leads to a small energy gap and excellent TADF properties. sigmaaldrich.com

Furthermore, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized and their optoelectronic properties studied, demonstrating that the fluorescent properties can be tuned by varying the functional groups attached to the scaffold. This tunability is crucial for developing materials with specific emission colors and properties. The inherent properties of ethynylpyridines, such as conjugation, absorption/emission, and metal-binding capability, have been exploited in light-emitting materials. Although direct data on this compound is not available, the established success of related pyridinecarbonitrile scaffolds indicates its potential as a component in novel optoelectronic materials.

Below is a table summarizing the performance of some pyridine-carbonitrile-based TADF emitters.

Emitter NameAcceptor CoreDonor GroupMax. EQE (%)Emission Color
246tCzPPC 2,6-diphenylpyridine-3,5-dicarbonitriledi(t-butyl)carbazole-substituted phenyl29.6Not Specified
Unnamed Cyano-basedNot Specified10.3Deep Blue

Table 1: Performance of selected pyridine-carbonitrile-based TADF emitters. sigmaaldrich.com

Role in Catalyst Design and Ligand Development

The pyridine nitrogen and the nitrile group in this compound make it a potential ligand for coordinating with metal centers, which is a cornerstone of catalyst design. The electronic properties of the ligand can significantly influence the activity and selectivity of the resulting catalyst.

For example, copper-based catalysts are prominent in the electrochemical reduction of CO2 to produce valuable multicarbon products. scbt.com The design of these catalysts often involves modifying the ligand environment to precisely control the binding of reaction intermediates. Terpyridine-based ligands, which are structurally related to pyridine, have been synthesized and complexed with various metal ions like Co(II), Fe(II), and Zn(II) to create coordination compounds with interesting spectroscopic and photo-luminescent properties. The nature of the functional groups on the terpyridine scaffold and the choice of the metal ion have been shown to impact the properties of the resulting complexes.

Furthermore, studies on the C-H activation of 2-phenylpyridine (B120327) catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates have shown that the ligand plays a crucial role in the reaction mechanism. In the case of 4-cyanopyridine (B195900) complexes with various transition metals, the ligand has been observed to form bridges between metal centers, leading to the formation of two-dimensional networks. Oxalohydrazide ligands have also been successfully used in copper-catalyzed C-O coupling reactions, demonstrating high turnover numbers. These examples underscore the potential of pyridine-based ligands like this compound in the development of novel and efficient catalytic systems.

The table below provides examples of metal complexes with pyridine-related ligands.

LigandMetal Ion(s)Application/Property
4'-(p-nitrophenyl)-2,2':6',2"-terpyridine Cu²⁺, Zn²⁺Fluorosensor for sodium ions
Substituted terpyridines Co(II), Fe(II), Zn(II)Photo-luminescent coordination compounds
4-cyanopyridine Mn, Fe, Co, Ni, Cu, ZnForms 2D network structures in complexes
2-phenylpyridine Cu(II), Pd(II), Ru(II)Studied in carboxylate-assisted C-H activation
2-(hydroxyethyl)pyridine / 2-(hydroxymethyl)pyridine Cu(II)Synthesis of coordination species

Table 2: Examples of metal complexes with pyridine-related ligands and their properties or applications.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Methodologies

The exploration of 4-phenoxypyridine-2-carbonitrile and its analogs has been driven by their potential in medicinal chemistry. A significant academic discovery is the identification of 4-phenoxypyridine (B1584201) derivatives as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key targets in cancer therapy. rsc.org Research has led to the design and synthesis of a series of these compounds, with some exhibiting excellent kinase inhibitory activity and selectivity. rsc.org For instance, compound 23k (a 4-phenoxypyridine derivative) showed IC₅₀ values of 1.05 μM and 1.43 μM against VEGFR-2 and c-Met, respectively. rsc.org This compound also demonstrated potent anti-proliferative activity against various cancer cell lines, including A549, MCF-7, and HepG2, and induced apoptosis and cell cycle arrest. rsc.org

Methodologically, the synthesis of the 4-phenoxypyridine scaffold is a key focus. One established method involves the reaction of a substituted phenol (B47542) with a 4-chloropyridine (B1293800) derivative. For example, in the synthesis of dual VEGFR-2/c-Met inhibitors, various substituted phenols were reacted with 4-chloro-2-methylthiopyrimidine (B146335) or 4-chloro-2-methylthiopyridine as a crucial step to introduce the phenoxy moiety. rsc.org Another relevant synthetic approach in pyridine (B92270) chemistry that could be adapted is the use of aryne chemistry. This involves the in situ generation of aryne from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then reacts with a pyridin-2(1H)-one to form the corresponding 2-phenoxypyridine (B1581987) derivative. nih.gov While this was demonstrated for 2-phenoxypyridines, the principles offer a mild and efficient route for creating phenoxy-substituted pyridines. nih.gov

Furthermore, the synthesis of related pyridine carbonitrile structures often employs condensation reactions. For instance, a series of 2-methoxypyridine-3-carbonitriles were successfully synthesized through the condensation of chalcones with malononitrile (B47326) in a basic medium. mdpi.com This highlights a common strategy for constructing the cyanopyridine core.

Current Challenges in the Synthesis and Functionalization of this compound

Despite the synthetic routes available, several challenges persist in the synthesis and subsequent functionalization of this compound. A primary challenge in pyridine chemistry is achieving regioselectivity. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene (B151609) and directs nucleophilic substitutions to the 2- and 4-positions. numberanalytics.comnih.gov This inherent reactivity can make the selective functionalization at other positions, or in the presence of multiple activating groups, a complex task.

A significant hurdle is the modification of the pyridine ring at positions other than those activated by the nitrogen atom. For example, adding functional groups at the C-3 or C-5 positions (meta to the nitrogen) often requires harsh reaction conditions, such as high heat or strong acids, which may not be compatible with the existing phenoxy and nitrile functional groups. acs.org While new methods are emerging to address this, the late-stage functionalization of a pre-formed this compound core remains a significant challenge. nih.gov

Another challenge lies in the potential for catalyst poisoning. In reactions aiming to modify the molecule via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), the pyridine nitrogen itself can coordinate to the metal catalyst, thereby inhibiting its activity. This is a known issue, for instance, in Suzuki reactions involving sulfur-containing compounds, where catalyst poisoning by sulfur was observed. beilstein-journals.org Similar coordination effects can be anticipated with the nitrogen of the pyridine ring, complicating the development of efficient catalytic transformations.

Emerging Trends in Pyridine Chemistry and Related Heterocycles

The field of pyridine chemistry is dynamic, with several emerging trends shaping the future of heterocyclic synthesis and application.

Sustainable and Green Synthesis: There is a strong movement towards developing more environmentally friendly synthetic methods. This includes the use of microwave-assisted synthesis, which can reduce reaction times and increase yields, and one-pot multicomponent reactions that enhance synthetic efficiency and atom economy. nih.gov The use of aqueous hydrotropic solutions to increase the solubility of organic reactants in water is another green chemistry approach being explored. researchgate.net

C-H Bond Functionalization: A major trend is the development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy avoids the need for pre-functionalized starting materials, making syntheses more efficient. Rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes to react with alkynes is one such method for producing highly substituted pyridines. organic-chemistry.org Late-stage C-H functionalization is particularly valuable as it allows for the modification of complex molecules at a late point in the synthesis, which is highly beneficial for drug discovery programs. nih.gov

Novel Ring-Expansion and Transformation Reactions: Chemists are developing innovative ways to construct the pyridine ring itself. Recently, an electrochemical technique was developed for the precise, para-position single-carbon insertion into polysubstituted pyrroles to yield pyridine derivatives. scitechdaily.com This kind of ring expansion offers a powerful new tool for molecular design. scitechdaily.com Other novel transformations, such as the conversion of pyrimidines to pyridines, provide alternative synthetic pathways. acs.org

Photocatalysis and Electrocatalysis: Pyridine derivatives are increasingly being used in the fields of electrocatalysis and photocatalysis. numberanalytics.com The unique electronic properties of the pyridine ring make it suitable for mediating electron transfer processes, opening up new applications in energy and chemical synthesis.

Computational and Supramolecular Approaches: The design of new pyridine derivatives is increasingly guided by computational studies, such as molecular docking, to predict their biological activity. rsc.org Furthermore, supramolecular chemistry is being employed to control reactivity, as seen in enzyme-like supramolecular iridium catalysis that enables the C-H borylation of pyridines with high meta-selectivity. researchgate.net

Potential for Novel Chemical Transformations and Material Innovations

The structure of this compound offers significant potential for novel chemical transformations and the development of innovative materials. The emerging trends in pyridine chemistry are poised to unlock new possibilities for this compound.

The nitrile group (–CN) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, which could then participate in a wide range of coupling reactions to build more complex molecules. The carboxylic acid derivative, for example, could act as a directing group for further C-H functionalization on the pyridine ring. nih.gov The nitrile itself can also be used in cycloaddition reactions or be reduced to an aminomethyl group, providing a key linkage point for further derivatization.

The phenoxy group also presents opportunities. The phenyl ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that could modulate the electronic properties and biological activity of the entire molecule. Furthermore, the ether linkage could potentially be cleaved and replaced with other functionalities.

The pyridine nitrogen itself is a site for transformation. It can be oxidized to a pyridine N-oxide, which alters the reactivity of the ring, often directing subsequent functionalizations to different positions and enabling reactions not possible with the parent pyridine. researchgate.net

In terms of material innovations, pyridine derivatives are crucial building blocks for functional materials. nih.govresearchgate.net this compound could serve as a monomer or a key intermediate for the synthesis of novel polymers with specific electronic or thermal properties. The pyridine unit is an excellent ligand for coordinating with metal ions. numberanalytics.com This suggests that this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. Its derivatives could also be explored as components in photoswitchable molecules, similar to how azopyridines are used to create Ni(II)-porphyrin-based molecular spin switches. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenoxypyridine-2-carbonitrile, and how are yields optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with precursor compounds like pyridine derivatives and phenoxy groups. A common approach involves nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) . Yield optimization requires precise control of reaction conditions (temperature, pH, and catalyst loading) and purification via column chromatography. Purity is confirmed using thin-layer chromatography (TLC) and quantified via HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups like nitriles (-C≡N) and aromatic ethers . X-ray crystallography may be used for crystalline derivatives to resolve bond angles and stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodology : LogP (lipophilicity) is determined via shake-flask or HPLC methods. Solubility is assessed in aqueous buffers (pH 1–7.4) using UV-Vis spectrophotometry. Thermal stability is evaluated via differential scanning calorimetry (DSC), and pKa is measured by potentiometric titration .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodology : Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Variable-temperature NMR experiments can identify equilibrium states, while computational modeling (DFT) predicts stable conformers. Cross-validation with neutron diffraction may clarify hydrogen-bonding networks .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodology : Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) identify degradation pathways (e.g., hydrolysis of the nitrile group). Stabilization strategies include prodrug design (e.g., masking the nitrile as a thioamide) or formulation with cyclodextrins to enhance solubility and reduce reactive exposure .

Q. How does this compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism?

  • Methodology : CYP inhibition/induction is assessed using recombinant enzyme assays (e.g., fluorogenic substrates). Metabolite profiling via LC-MS/MS identifies oxidative products (e.g., hydroxylation at the pyridine ring). Molecular docking studies predict binding modes to active sites, guiding structural modifications to reduce off-target interactions .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-target interactions. Machine learning models trained on kinase inhibitor datasets (e.g., ChEMBL) prioritize compounds with high predicted IC50 values. Experimental validation uses surface plasmon resonance (SPR) or fluorescence polarization assays .

Data Contradiction and Optimization

Q. How are conflicting bioactivity results (e.g., IC50 variability) for this compound addressed across assays?

  • Methodology : Assay variability may stem from differences in cell lines, enzyme sources, or buffer conditions. Normalize data using reference inhibitors (e.g., staurosporine for kinases) and apply statistical rigor (e.g., Grubbs’ test for outliers). Orthogonal assays (e.g., SPR vs. ELISA) confirm activity trends .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

  • Methodology : Kinetic studies (e.g., reaction calorimetry) identify rate-limiting steps prone to side reactions. Flow chemistry improves heat/mass transfer, reducing dimerization or oxidation. Design of experiments (DoE) optimizes parameters like residence time and stoichiometry .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC163–165°C
LogPShake-flask/HPLC2.8 ± 0.3
Aqueous Solubility (pH 7.4)UV-Vis Spectrophotometry0.12 mg/mL
CYP3A4 Inhibition (%)Fluorescent enzyme assay65% at 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.